Cas no 1935080-99-1 (1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehyde)

1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehyde
- 1935080-99-1
- EN300-1621628
-
- インチ: 1S/C8H13ClO/c1-7-3-2-4-8(7,5-9)6-10/h6-7H,2-5H2,1H3
- InChIKey: YPZKSHLQQGIQDP-UHFFFAOYSA-N
- ほほえんだ: ClCC1(C=O)CCCC1C
計算された属性
- せいみつぶんしりょう: 160.0654927g/mol
- どういたいしつりょう: 160.0654927g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 135
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1621628-2.5g |
1-(chloromethyl)-2-methylcyclopentane-1-carbaldehyde |
1935080-99-1 | 2.5g |
$3051.0 | 2023-06-04 | ||
Enamine | EN300-1621628-0.5g |
1-(chloromethyl)-2-methylcyclopentane-1-carbaldehyde |
1935080-99-1 | 0.5g |
$1495.0 | 2023-06-04 | ||
Enamine | EN300-1621628-10.0g |
1-(chloromethyl)-2-methylcyclopentane-1-carbaldehyde |
1935080-99-1 | 10g |
$6697.0 | 2023-06-04 | ||
Enamine | EN300-1621628-5000mg |
1-(chloromethyl)-2-methylcyclopentane-1-carbaldehyde |
1935080-99-1 | 5000mg |
$3894.0 | 2023-09-22 | ||
Enamine | EN300-1621628-100mg |
1-(chloromethyl)-2-methylcyclopentane-1-carbaldehyde |
1935080-99-1 | 100mg |
$1183.0 | 2023-09-22 | ||
Enamine | EN300-1621628-0.1g |
1-(chloromethyl)-2-methylcyclopentane-1-carbaldehyde |
1935080-99-1 | 0.1g |
$1371.0 | 2023-06-04 | ||
Enamine | EN300-1621628-5.0g |
1-(chloromethyl)-2-methylcyclopentane-1-carbaldehyde |
1935080-99-1 | 5g |
$4517.0 | 2023-06-04 | ||
Enamine | EN300-1621628-0.05g |
1-(chloromethyl)-2-methylcyclopentane-1-carbaldehyde |
1935080-99-1 | 0.05g |
$1308.0 | 2023-06-04 | ||
Enamine | EN300-1621628-500mg |
1-(chloromethyl)-2-methylcyclopentane-1-carbaldehyde |
1935080-99-1 | 500mg |
$1289.0 | 2023-09-22 | ||
Enamine | EN300-1621628-10000mg |
1-(chloromethyl)-2-methylcyclopentane-1-carbaldehyde |
1935080-99-1 | 10000mg |
$5774.0 | 2023-09-22 |
1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehyde 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehydeに関する追加情報
Introduction to 1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehyde (CAS No. 1935080-99-1)
1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1935080-99-1, is a significant compound in the field of organic synthesis and pharmaceutical research. This molecule, featuring a cyclopentane core substituted with a chloromethyl group and a formyl aldehyde functionality, has garnered attention due to its versatile reactivity and potential applications in the development of novel bioactive molecules.
The structural framework of 1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehyde consists of a cyclopentane ring substituted at the 1-position with a chloromethyl group (-CH₂Cl) and at the 2-position with a methyl group (-CH₃). The presence of the aldehyde group (-CHO) at the 1-position enhances its reactivity, making it a valuable intermediate in synthetic chemistry. The combination of these functional groups imparts unique chemical properties that make it suitable for various synthetic transformations, including nucleophilic addition reactions, condensation reactions, and cross-coupling reactions.
In recent years, there has been growing interest in the use of heterocyclic compounds in pharmaceutical development. The cyclopentane ring, being a six-membered aromatic-like structure, is known for its stability and ability to mimic more complex cyclic systems. This structural motif has been widely explored in medicinal chemistry due to its potential to enhance drug bioavailability and metabolic stability. The introduction of substituents such as chloromethyl and aldehyde groups further expands the synthetic possibilities, allowing for the construction of more complex molecular architectures.
One of the key areas where 1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehyde has shown promise is in the synthesis of bioactive compounds. The aldehyde group can participate in condensation reactions with various nucleophiles, leading to the formation of imines, hemiacetals, and other functional derivatives. These derivatives can then be further modified to produce more complex molecules with desired pharmacological properties. For instance, researchers have utilized this compound in the synthesis of novel inhibitors targeting specific enzymatic pathways involved in diseases such as cancer and inflammation.
The chloromethyl group also plays a crucial role in the reactivity of 1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehyde. Chloromethylation reactions are commonly employed in organic synthesis to introduce methylene groups into molecular frameworks. This transformation is particularly useful in the preparation of polymers, resins, and agrochemicals. In pharmaceutical research, chloromethylation reactions have been used to introduce bioisosteric groups that can improve drug efficacy and reduce toxicity.
Recent studies have highlighted the importance of 1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehyde in the development of novel therapeutic agents. For example, researchers have demonstrated its utility in the synthesis of small molecule inhibitors targeting protein-protein interactions involved in neurodegenerative diseases. The cyclopentane core provides a rigid scaffold that can mimic natural product structures, while the aldehyde and chloromethyl groups offer multiple sites for functionalization. This allows for the design of molecules with high selectivity and potency.
The compound's reactivity also makes it a valuable tool in chemical biology studies. Researchers have used 1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehyde to probe enzyme mechanisms and identify key residues involved in catalytic processes. By designing substrates or inhibitors based on this compound, scientists can gain insights into biological pathways and develop new strategies for drug discovery.
In conclusion, 1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehyde (CAS No. 1935080-99-1) is a versatile compound with significant potential in organic synthesis and pharmaceutical research. Its unique structural features and reactivity make it an invaluable intermediate for constructing complex bioactive molecules. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents.
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